![molecular formula C31H47NO3 B12594435 6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one CAS No. 643755-09-3](/img/structure/B12594435.png)
6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one is a synthetic organic compound characterized by its complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(decyloxy)aniline with a suitable aldehyde or ketone under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization reactions to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to obtain the desired compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 6-{[4-(Hexyloxy)anilino]methylidene}-3-(butyloxy)cyclohexa-2,4-dien-1-one
- 6-{[4-(Octyloxy)anilino]methylidene}-3-(hexyloxy)cyclohexa-2,4-dien-1-one
Uniqueness
6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one is unique due to its specific alkoxy substituents, which can influence its physical and chemical properties. These substituents can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
643755-09-3 |
|---|---|
Fórmula molecular |
C31H47NO3 |
Peso molecular |
481.7 g/mol |
Nombre IUPAC |
2-[(4-decoxyphenyl)iminomethyl]-5-octoxyphenol |
InChI |
InChI=1S/C31H47NO3/c1-3-5-7-9-11-12-14-15-23-34-29-21-18-28(19-22-29)32-26-27-17-20-30(25-31(27)33)35-24-16-13-10-8-6-4-2/h17-22,25-26,33H,3-16,23-24H2,1-2H3 |
Clave InChI |
OTADYLPLBPGBJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


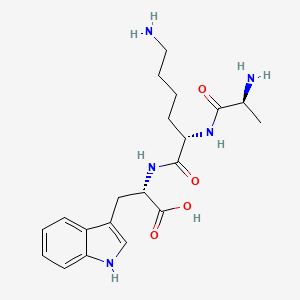
![[(2R)-Piperidin-2-yl]methyl butanoate](/img/structure/B12594365.png)

![5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12594381.png)

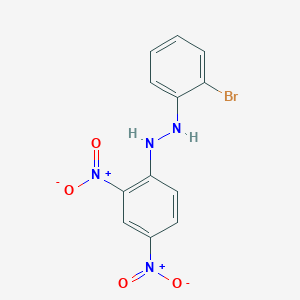
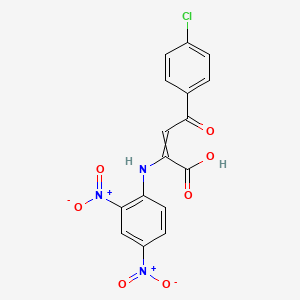
![N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine](/img/structure/B12594395.png)
![1-(4-Nitrophenyl)-4-[(trimethylsilyl)oxy]-1,2,3,6-tetrahydropyridine](/img/structure/B12594396.png)
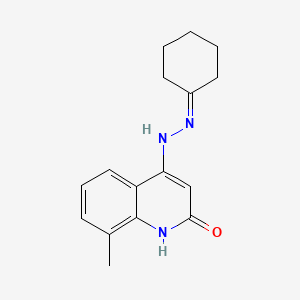
![N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12594404.png)
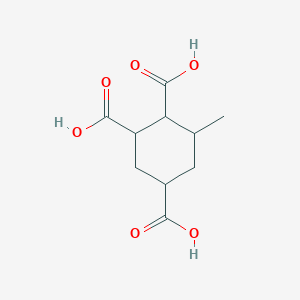
![(2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol](/img/structure/B12594430.png)

